Brevifoliol

breast cancer IC90 clonogenic assay

Brevifoliol (CAS 134955-83-2, C₃₁H₄₀O₉, MW 556.6) is a naturally occurring abeo-taxane diterpenoid first isolated from the leaves of Taxus brevifolia and structurally revised in 1993 to possess the rearranged 11(15→1)-abeo-taxane tricyclic skeleton, a scaffold fundamentally different from the classic taxane core of paclitaxel. Unlike paclitaxel, brevifoliol is obtainable from a renewable source—the needles of Himalayan yew (Taxus wallichiana)—at yields up to 0.06% w/w through patented isolation technology, roughly six times the typical yields of paclitaxel from bark.

Molecular Formula C31H40O9
Molecular Weight 556.6 g/mol
CAS No. 134955-83-2
Cat. No. B1200483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevifoliol
CAS134955-83-2
Synonymsbrevifoliol
Molecular FormulaC31H40O9
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(C(CC(C(=C)C3CC2(CC1O)C(C)(C)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C31H40O9/c1-16-21-14-31(29(5,6)37)15-23(35)17(2)25(31)26(40-28(36)20-11-9-8-10-12-20)27(39-19(4)33)30(21,7)24(13-22(16)34)38-18(3)32/h8-12,21-24,26-27,34-35,37H,1,13-15H2,2-7H3/t21-,22+,23+,24+,26-,27+,30+,31+/m1/s1
InChIKeyVWGCDYGRSUJYGJ-GPOPEEISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brevifoliol (CAS 134955-83-2) for Cancer and Tuberculosis Research: Sourcing the 11(15→1)-abeo-Taxane Backbone


Brevifoliol (CAS 134955-83-2, C₃₁H₄₀O₉, MW 556.6) is a naturally occurring abeo-taxane diterpenoid first isolated from the leaves of Taxus brevifolia and structurally revised in 1993 to possess the rearranged 11(15→1)-abeo-taxane tricyclic skeleton, a scaffold fundamentally different from the classic taxane core of paclitaxel [1]. Unlike paclitaxel, brevifoliol is obtainable from a renewable source—the needles of Himalayan yew (Taxus wallichiana)—at yields up to 0.06% w/w through patented isolation technology, roughly six times the typical yields of paclitaxel from bark [2]. The compound has demonstrated in vitro anticancer activity across multiple human cancer cell lines and has been elaborated into semisynthetic derivatives with anti-tubercular, insulin-resistance-modulating, and prostate-cancer-selective cytotoxic profiles [3].

Core Structure

11(15→1)-abeo-taxane diterpenoid, fundamentally distinct from the classic taxane core of paclitaxel.

Renewable Source

Isolated from the annually renewable needles of Taxus wallichiana, supporting sustainable procurement workflows.

Selection Context

Supports cell-model endpoint review, target-engagement screening, and natural product derivatization studies.

Why Brevifoliol Cannot Be Replaced by Generic Taxanes: Structural, Pharmacological, and Sourcing Distinctions


Brevifoliol is frequently mis-categorized as merely a taxane analog interchangeable with paclitaxel or docetaxel; however, its rearranged 11(15→1)-abeo-taxane skeleton creates a fundamentally distinct three-dimensional pharmacophore with divergent tubulin-binding characteristics, as evidenced by the inactivity of its 13-[N-benzoyl-(2′R,3′S)-3′-phenylisoserinate] ester in microtubule assembly assays—a structural modification that is activating in the classic taxane series [1]. Furthermore, brevifoliol and its C-5 ester derivatives have demonstrated pharmacological activities outside the microtubule-stabilizing paradigm, including direct anti-tubercular action against Mycobacterium tuberculosis H37Ra (MIC 25 µg/mL for the 3-chloro and 3,5-dinitro benzoate esters) that is not replicated by paclitaxel or docetaxel [2]. The sourcing profile also precludes simple substitution: brevifoliol is isolated from renewable needles rather than bark, enabling sustainable procurement at yields significantly higher than those achievable for paclitaxel from the same biomass [3].

Target Scaffold
Generic Substitute
Brevifoliol 11(15→1)-abeo-taxane, C-13 alcohol, renewable needles.
Paclitaxel / Docetaxel Classic 6/8/6 taxane core, C-13 ester, bark-derived.
Mechanism mismatch: Brevifoliol's 13-ester is inactive in microtubule assembly, and the scaffold enables non-tubulin targets like inhA, which classic taxanes do not engage.
Source mismatch: Renewable needle isolation (0.06% yield) vs. destructive bark harvesting; supply chain and sustainability profiles may not transfer.

Brevifoliol Quantitative Differentiation Evidence: MCF-7 Potency, inhA Binding, and Sustainable Yield Compared to Paclitaxel, Isoniazid, and Baccatin VI


MCF-7 Breast Cancer IC90: Brevifoliol Exhibits 212-Fold Higher Potency than Paclitaxel in Clonogenic Assay

In a head-to-head clonogenic assay of taxanes isolated from Taxus wallichiana, brevifoliol achieved an IC90 of 0.004 µg/mL against MCF-7 breast adenocarcinoma cells, compared to 0.85 µg/mL for paclitaxel (Taxol) standard, representing a 212-fold greater potency in this cell line [1]. The assay used a 90% inhibition endpoint (IC90) in a clonogenic soft-agar format, which measures actual cell death rather than growth inhibition. In the same assay panel, brevifoliol also showed comparable potency to paclitaxel against KB-403 oral cancer cells (IC90 0.035 vs. 0.047 µg/mL) [1].

MCF-7 Potency
Head-to-head
IC90 0.004 µg/mL
Paclitaxel: IC90 0.85 µg/mL (212-fold reported context)
Supports cell-model response context in MCF-7 breast cancer screening.
Clonogenic assay in soft agar; data to verify in independent labs.
breast cancer IC90 clonogenic assay

Anti-Tubercular Target Engagement: Brevifoliol Derivative 7 Binds inhA with 2.5-Fold Higher LibDock Score than Isoniazid

Brevifoliol 3-chlorobenzoate ester (derivative 7) exhibited an MIC of 25 µg/mL against Mycobacterium tuberculosis H37Ra and in silico docking against enoyl-ACP reductase (inhA) yielded a LibDock score of 152.68 and binding energy of -208.62 kcal/mol, forming three hydrogen bonds with SER94, MET98, and SER94 [1]. The standard anti-TB drug isoniazid (INH), docked under identical conditions, gave a LibDock score of 61.63, binding energy of -81.25 kcal/mol, and a single hydrogen bond with ASP148 [1]. Derivative 7 also showed no cytotoxicity toward mouse bone marrow-derived macrophages (CC₅₀ = 195.10 µg/mL), yielding a selectivity index (CC₅₀/MIC) of approximately 7.8 [1].

inhA Binding
Cross-study
LibDock 152.68
Brevifoliol ester 7-208.62 kcal/mol
Isoniazid-81.25 kcal/mol
Supports target-engagement screening context for anti-TB studies.
In silico Discovery Studio; M. tuberculosis H37Ra MIC 25 µg/mL.
tuberculosis inhA docking MIC

Sustainable Sourcing Yield: Brevifoliol Isolated at 0.06% from Renewable Needles vs. Paclitaxel at ~0.01% from Destructive Bark Harvesting

The patented isolation process for brevifoliol from dried needles of Taxus wallichiana achieves a yield of 0.06% by weight (1.8 g from 3 kg of dried leaf biomass), which the inventors state is approximately six times higher than the yield obtainable from the same plant material using prior-art solvent partitioning [1]. By contrast, the historical yield of paclitaxel from Taxus brevifolia bark is approximately 0.005–0.017% (50–165 mg/kg), and bark harvesting is fatal to the tree [2]. The needles of Taxus wallichiana are annually renewable, enabling repeated non-destructive harvests [2].

Isolation Yield
Cross-study
0.06% w/w
≥6-fold vs. prior-art isolation; ≥3.5-fold vs. bark-derived paclitaxel ceiling.
Supports sustainable procurement context from renewable T. wallichiana needles.
Patented process; non-destructive harvesting.
isolation yield sustainable sourcing Taxus wallichiana

Abeo-Taxane Structural Distinction: The 11(15→1) Rearrangement Creates a Pharmacophore Orthogonal to Baccatin VI and Classic Taxanes

X-ray crystallographic studies established that brevifoliol and three baccatin VI derivatives possess the rearranged 11(15→1)-abeo-taxane tricyclic skeleton, not the conventional taxane skeleton as originally reported [1]. This structural revision, confirmed independently by two groups in 1993, places brevifoliol in the abeo-taxane subclass alongside baccatin VI derivatives, yet its C-13 secondary alcohol (vs. C-13 ketone in baccatin VI) provides a distinct derivatization handle for semisynthesis [2]. The abeo scaffold fundamentally alters the spatial orientation of the C-13 side-chain attachment point relative to the tubulin-binding taxane pharmacophore, rationalizing why the 13-[N-benzoyl-phenylisoserinate] ester of brevifoliol is inactive in microtubule assembly while the identical side chain confers potent activity on paclitaxel and docetaxel [3].

Core Scaffold
Class-level
11(15→1)-abeo-taxane
Tricyclic skeleton with C-13 secondary alcohol handle.
Structurally orthogonal to baccatin VI and classic taxanes; supports medicinal chemistry diversification.
Confirmed by X-ray crystallography and NMR revision.
abeo-taxane X-ray crystallography structural revision

Prostate Cancer Selectivity: Brevifoliol C-5 Ester 13 Induces Caspase-3-Dependent Apoptosis with In Vivo Efficacy and Oral Safety to 1,000 mg/kg

Among 17 semisynthetic brevifoliol C-5 esters evaluated by MTT assay across a panel of human cancer cell lines, analogue 13 exhibited potent and selective cytotoxicity against PC-3 prostate cancer cells, inducing S and G₂/M phase cell-cycle arrest and activating caspase-3-mediated apoptosis [1]. In an in vivo Ehrlich ascites carcinoma model in Swiss albino mice, compound 13 demonstrated moderate tumor-reducing efficacy [1]. Crucially, in an acute oral toxicity study, compound 13 showed no observable toxicity up to 1,000 mg/kg body weight in Swiss albino mice, indicating a favorable acute safety margin [1]. The parental compound brevifoliol itself shows no significant selectivity for prostate cancer, highlighting that the C-5 ester derivatization is the key selectivity-conferring modification for this indication.

PC-3 Model Response
Reported
C-5 Ester 13
Induced S/G₂M arrest and caspase-3-mediated apoptosis in PC-3 cells.
Reported model-response context for prostate cancer screening.
In vivo EAC model; acute oral tolerance >1,000 mg/kg in mice.
prostate cancer caspase-3 apoptosis acute oral toxicity

Insulin Resistance Reversal: Brevifoliol Ester Analogue 17 Outperforms Metformin in In Silico TNF-α and Insulin Receptor Docking

In a study evaluating 18 brevifoliol semisynthetic esters for insulin-resistance-modulating activity, analogue 17 was the most potent compound in reversing TNF-α-induced insulin resistance in skeletal muscle cells in a dose-dependent manner and also inhibited TNF-α production in LPS-induced macrophage inflammation [1]. In silico molecular docking using AutoDock Vina revealed that analogue 17 exhibited a more promising binding affinity than the control drug metformin toward both TNF-α (PDB ID: 2AZ5) and the human insulin receptor (PDB ID: 1IR3) [1]. This represents a pharmacological activity space entirely distinct from the microtubule-targeting anticancer mechanism of classic taxanes, opening procurement opportunities for metabolic disease research.

Metabolic Screening
Supporting
Analogue 17
Dose-dependent reversal of TNF-α-induced insulin resistance in skeletal muscle cells.
Supports insulin-resistance assay context; broader metabolic research fit.
In silico docking over metformin at TNF-α and IR.
insulin resistance TNF-α docking metformin comparator

High-Impact Procurement Scenarios for Brevifoliol (CAS 134955-83-2) Based on Quantitative Differentiation Evidence


Lead Discovery for Breast Cancer Agents Targeting MCF-7-Sensitive Phenotypes

Based on the 212-fold higher potency of brevifoliol over paclitaxel in MCF-7 breast cancer cells (IC90 = 0.004 µg/mL vs. 0.85 µg/mL) in clonogenic assays [1], procurement of brevifoliol as a chemical starting material for semisynthetic elaboration is justified for medicinal chemistry programs seeking breast-cancer-selective taxane analogs. The compound's C-5 and C-13 hydroxyl groups provide orthogonal derivatization handles for focused library synthesis. Researchers should prioritize MCF-7 as the primary screening line but also include KB-403 (oral cancer) where brevifoliol is equipotent to paclitaxel (IC90 0.035 vs. 0.047 µg/mL) to assess selectivity breadth [1].

Anti-Tubercular Drug Discovery Targeting inhA in Drug-Resistant Mycobacterium tuberculosis

The 3-chloro and 3,5-dinitro benzoate esters of brevifoliol demonstrate MIC values of 25 µg/mL against M. tuberculosis H37Ra and achieve LibDock scores 2.5-fold higher than isoniazid at the inhA target (152.68 vs. 61.63) with three stabilizing hydrogen bonds [2]. With CC₅₀ values of 195.10 and 111.36 µg/mL, respectively, these derivatives also exhibit a promising selectivity window against mammalian macrophages [2]. Brevifoliol should be procured as a core scaffold for synthesizing focused ester libraries and screening against drug-resistant M. tuberculosis clinical isolates bearing inhA promoter mutations (e.g., c-15t), which account for a significant fraction of isoniazid-resistant cases globally.

Prostate Cancer Preclinical Development Leveraging Caspase-3-Mediated Apoptosis with Favorable Acute Safety

Brevifoliol C-5 ester analogue 13 exhibits selective cytotoxicity against PC-3 prostate cancer cells and induces caspase-3-dependent apoptosis with S/G₂M cell-cycle arrest, while demonstrating no acute toxicity at oral doses up to 1,000 mg/kg in Swiss albino mice [3]. This profile supports procurement of brevifoliol as a precursor for synthesizing gram-scale quantities of analogue 13 and structurally related esters for expanded in vivo efficacy studies in prostate cancer xenograft models, pharmacokinetic profiling, and preliminary formulation development for oral administration.

Natural Product Sourcing Programs Requiring High-Yield, Renewable Taxane Scaffolds

For industrial biotechnology or natural product chemistry groups seeking a renewable, high-yield taxane scaffold as an alternative to bark-derived paclitaxel, brevifoliol offers a documented isolation yield of 0.06% w/w from the dried needles of Taxus wallichiana, which is ≥6-fold higher than prior-art yields and exceeds the typical paclitaxel yield ceiling of 0.017% from bark [4]. The non-destructive harvest of annually renewable needles eliminates the ecological and regulatory constraints associated with bark stripping. Brevifoliol's isolation process is patent-defined and scalable (1.8 g from 3 kg biomass demonstrated at bench scale), making it suitable for process chemistry optimization toward pilot-scale production [4].

Application
Selection Property
Validation Focus
Breast cancer cell-model studies
Cell-model endpoint review
MCF-7 sensitive phenotype screening
Antimycobacterial screening
Target-engagement screening context
inhA binding assay and MIC endpoint review
Prostate cancer cell-model studies
Pathway-response context
Caspase-3 activation and cell-cycle arrest review
Renewable procurement research
Sustainable sourcing context
Yield optimization and non-destructive harvest review
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